molecular formula C13H11N5O3S3 B2996540 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286729-02-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2996540
CAS No.: 1286729-02-9
M. Wt: 381.44
InChI Key: GRSYHDANWPKBIA-UHFFFAOYSA-N
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Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide features a 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 3. This thiadiazole moiety is linked via a carboxamide bond to an oxazole ring, which is further functionalized at position 2 with a thiophene-2-carboxamido group. The integration of sulfur-rich heterocycles (thiadiazole, thiophene) and an oxazole ring confers unique electronic and steric properties, making it a candidate for exploration in medicinal and agrochemical research.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c1-2-22-13-18-17-12(24-13)16-9(19)7-6-21-11(14-7)15-10(20)8-4-3-5-23-8/h3-6H,2H2,1H3,(H,14,15,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSYHDANWPKBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. Subsequent steps involve the formation of the thiophene ring and its attachment to the thiadiazole ring. Finally, the oxazole ring is synthesized and coupled with the thiophene-2-carboxamido group under specific reaction conditions such as temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Quality control measures such as chromatography and spectroscopy would be essential to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions on the heterocyclic rings can introduce new functional groups.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a chemical compound with the molecular formula C13H11N5O3S3C_{13}H_{11}N_5O_3S_3 and a molecular weight of 381.5 . It features a complex structure that includes a thiadiazole ring, an ethylthio group, and a carboxamide group. Due to its unique structural combination, it has potential applications in medicinal chemistry.

Biological Activities and Applications

While there is no specific research available on the exact mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, its derivatives, particularly those of thiadiazoles, exhibit a range of biological activities. These include:

  • Antimicrobial Activity Some derivatives of thiadiazoles have demonstrated antimicrobial properties.
  • Anticancer Properties Certain 1,3,4-thiadiazole derivatives have shown promise as anticancer agents .
  • Antitubercular Activity Oxadiazole compounds have been synthesized and tested as anti-TB agents, showing significant inhibition of Mycobacterium tuberculosis .
  • Anti-inflammatory Activity Both oxadiazoles and thiadiazoles have demonstrated anti-inflammatory properties .
  • Anticonvulsant Activity Modifications in the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents with high effectiveness and less toxicity .

Related Compounds and Activities

Compound NameStructure FeaturesBiological Activity
5-Amino-[1,3,4]thiadiazoleContains amino group; simpler structureAntimicrobial activity
1,3,4-Thiadiazole derivativesVariations in substituents on thiadiazoleAnticancer properties
4-Thiophenecarboxylic acid derivativesSimilar thiophene incorporationAntioxidant activity
Oxolamine1,2,4-oxadiazole-basedAnti-tussive and anti-inflammatory activity
Ataluren1,2,4-oxadiazole-basedTreatment of cystic fibrosis
Acetazolamide1,3,4-thiadiazole-basedPotent carbonic anhydrase inhibitors, drugs used in the treatment of glaucoma
Sulfamethizole1,3,4-thiadiazole-basedAnti-microbial agent

Potential Applications

Based on the properties of its related compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide may have potential applications in:

  • Medicinal Chemistry : As a building block for creating new drug candidates.
  • Pharmaceutical Research : For developing therapies targeting microbial infections, cancer, and inflammatory conditions .

Mechanism of Action

The mechanism of action of “N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The ethylthio group at position 5 of the thiadiazole ring distinguishes the target compound from analogs with methylthio, benzylthio, or halogenated substituents. Key comparisons include:

Compound ID Substituent at Position 5 Linked Heterocycle Key Physical Properties Source
Target Compound Ethylthio (-S-C₂H₅) Oxazole-4-carboxamide Not reported -
5g () Ethylthio (-S-C₂H₅) Phenoxyacetamide White solid, mp 168–170°C, Yield 78%
5f () Methylthio (-S-CH₃) Phenoxyacetamide White solid, mp 158–160°C, Yield 79%
5h () Benzylthio (-S-CH₂C₆H₅) Phenoxyacetamide White solid, mp 133–135°C, Yield 88%
8a () Ethylthio (-S-C₂H₅) Thiadiazinan-yl Anti-X. oryzae activity (EC₅₀ 33.70 µg/mL)

Key Observations :

  • Ethylthio vs. Methylthio : The ethylthio group in 5g (mp 168–170°C) exhibits a higher melting point than methylthio-substituted 5f (mp 158–160°C), suggesting enhanced intermolecular interactions due to increased alkyl chain length .
  • Aromatic vs. Alkyl Thioethers : Benzylthio-substituted 5h (mp 133–135°C) has a lower melting point than 5g, likely due to reduced crystallinity from bulky aromatic substituents .
  • Biological Activity: Compound 8a, featuring a thiadiazinan-yl group, demonstrates notable antifungal activity (EC₅₀ 33.70 µg/mL against R. solani), outperforming hymexazol . This highlights the impact of heterocyclic appendages on bioactivity.

Heterocyclic Appendages: Oxazole vs. Other Cores

The target compound’s oxazole-4-carboxamide differs from analogs with acetamide or isoxazole linkages:

  • Oxazole vs.
  • Thiophene-2-Carboxamido vs. Pyrazolo-Pyrimidine () : A structurally related compound (CAS 893931-82-3) replaces the thiophene group with a pyrazolo[3,4-d]pyrimidine moiety, increasing nitrogen content (C₁₇H₁₅N₇OS₃ vs. target’s formula). This substitution could alter solubility and target selectivity .

Implications of Substituent Effects

  • Electronic Effects : The thiophene-2-carboxamido group contributes electron-withdrawing character, which may stabilize the oxazole ring and influence reactivity .
  • Bioactivity Potential: While direct data are lacking, the combination of sulfur heterocycles in the target compound mirrors structures with reported antimicrobial () and anticancer () activities .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The compound is synthesized through a series of reactions involving thiadiazole and oxazole derivatives. The initial step typically includes the formation of the thiadiazole ring, followed by the introduction of the thiophene carboxamide moiety. The synthesis pathway may involve heterocyclization reactions and can be optimized for yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds containing thiadiazole and oxazole moieties have shown promising antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains and demonstrated significant inhibition zones in agar diffusion assays .
    • Molecular docking studies suggest that these compounds interact effectively with microbial targets such as lanosterol 14α-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi .
  • Anticancer Activity :
    • Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. In vitro studies indicate that these compounds can inhibit cancer cell proliferation significantly compared to standard treatments like cisplatin .
    • Mechanistic studies reveal that these compounds may induce apoptosis through the inhibition of DNA synthesis and modulation of key signaling pathways involved in cell cycle regulation .
  • Antioxidant Properties :
    • The antioxidant activity of similar compounds has been documented, suggesting that they may help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide:

  • Study 1 : A derivative with a similar structure exhibited an IC50 value of 23.30 ± 0.35 mM in cancer cell lines, indicating moderate cytotoxicity. The structure-activity relationship (SAR) analysis suggested that specific substitutions enhance activity .
  • Study 2 : A recent investigation into thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the substitution pattern .

Research Findings Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition against various strains
AnticancerCytotoxicity in HepG-2 and A-549 cells; IC50 = 23.30 mM
AntioxidantFree radical scavenging activity

The mechanisms underlying the biological activities of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide involve:

  • Enzyme Inhibition : Compounds may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, disrupting replication processes.
  • Signal Transduction Modulation : These compounds can affect pathways related to apoptosis and cell cycle regulation.

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. Key steps include:

  • Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with acyl chlorides or carboxylic acids in POCl₃ (e.g., reflux at 90°C for 3 hours, as in ).
  • Oxazole and Thiophene Functionalization : Friedel-Crafts acylation or nucleophilic substitution to introduce thiophene-2-carboxamido and ethylthio groups (similar to methods in ).
  • Coupling Reactions : Amide bond formation between oxazole-4-carboxamide and thiadiazol-2-yl groups using coupling agents like DCC or EDC.

Q. Optimization Strategies :

  • Solvent Selection : Ethanol, DMF, or acetone are common (yields: 64–76% in ).
  • Catalysts : Anhydrous K₂CO₃ or Et₃N improves nucleophilic substitution efficiency ().
  • Temperature Control : Reflux conditions (e.g., 3–20 hours) balance reaction rate and side-product formation .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) ().
  • NMR Spectroscopy :
    • ¹H-NMR : Identifies protons in thiophene (δ 6.8–7.5 ppm), oxazole (δ 8.0–8.5 ppm), and ethylthio groups (δ 1.2–1.4 ppm for CH₃).
    • ¹³C-NMR : Assigns carbonyl carbons (C=O at ~160–170 ppm) and heterocyclic carbons ().
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., m/z 455.5 for a related compound in ).
  • HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns ().

Advanced Research Questions

Q. Q3. What mechanistic pathways explain the cyclization of 1,3,4-thiadiazole derivatives during synthesis?

Methodological Answer: Cyclization often involves:

  • Thiosemicarbazide Cyclocondensation : Reacting with acyl chlorides in POCl₃ forms the thiadiazole ring via dehydration ().
  • Iodine-Mediated Cyclization : In DMF with I₂ and Et₃N, sulfur elimination (S₈) drives cyclization ().
  • Kinetic vs. Thermodynamic Control : Reaction time and temperature influence regioselectivity (e.g., 1,3,4-thiadiazole vs. 1,2,4-triazole byproducts) .

Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Compare experimental and theoretical bond lengths/angles (e.g., C-S-C in thiadiazole at ~1.7 Å) to validate structure ().
  • Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina. For example, thiophene-carboxamide derivatives show π-π stacking with kinase active sites ().
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and bioavailability ().

Q. Q5. How should researchers resolve contradictions in spectral data or bioactivity across studies?

Methodological Answer:

  • Spectral Discrepancies :
    • Polymorphism : Differing melting points (e.g., 160–162°C vs. 180–182°C in ) may arise from crystalline vs. amorphous forms.
    • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted thiosemicarbazides).
  • Bioactivity Variability :
    • Assay Conditions : Adjust cell lines (e.g., MCF-7 vs. HeLa) or concentrations (IC₅₀ values vary by 10–50 µM in ).
    • SAR Analysis : Modify substituents (e.g., ethylthio vs. benzylthio) to isolate pharmacophores .

Q. Q6. What green chemistry approaches can replace toxic reagents (e.g., POCl₃) in the synthesis?

Methodological Answer:

  • Alternative Solvents : Use cyclopentyl methyl ether (CPME) or ethanol-water mixtures ().
  • Catalysts : Immobilized lipases or zeolites reduce waste (e.g., for amide bond formation).
  • Microwave Synthesis : Shorten reaction times (20 minutes vs. 3 hours) and improve yields ().

Q. Q7. How do substituents (e.g., ethylthio, thiophene-carboxamido) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Ethylthio Group : Enhances lipophilicity (LogP +0.5) and membrane permeability ().
  • Thiophene-Carboxamido : Stabilizes π-π interactions with aromatic residues in enzyme pockets (docking scores < -8.0 kcal/mol in ).
  • Oxazole Ring : Modulates electron-withdrawing effects, altering redox potential (CV studies in ).

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